molecular formula C10H10N2OS B7728243 2-(4-methylanilino)-1,3-thiazol-4-one

2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B7728243
M. Wt: 206.27 g/mol
InChI Key: LWRUIMYWCYBHAP-UHFFFAOYSA-N
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Description

2-(4-Methylanilino)-1,3-thiazol-4-one is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylanilino)-1,3-thiazol-4-one typically involves the reaction of 4-methylaniline with a thiazole derivative. One common method is the cyclization of 4-methylaniline with thiourea and α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(4-Methylanilino)-1,3-thiazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-1,3-thiazol-4-one involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the 4-methylaniline moiety. This combination imparts specific chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

2-(4-methylanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUIMYWCYBHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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